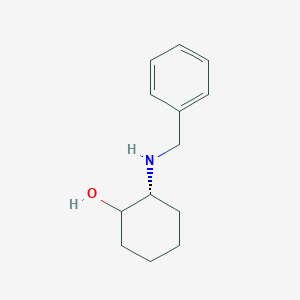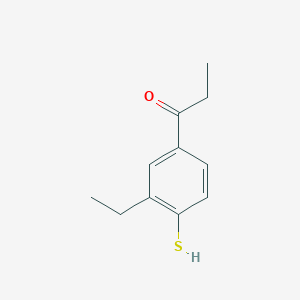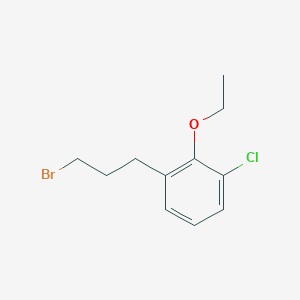
1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, fluorine, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted aromatic compound, followed by a Friedel-Crafts acylation to introduce the ketone group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with biological molecules, which can be useful in biochemical studies. The difluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one
- 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one
- 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)ethanone
Uniqueness
1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one is unique due to the combination of bromine and difluoromethyl groups, which impart distinct reactivity and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C11H11BrF2O |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O/c1-7(15)5-8-3-2-4-9(6-12)10(8)11(13)14/h2-4,11H,5-6H2,1H3 |
Clé InChI |
VUQAQNFWFNTFQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)CBr)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


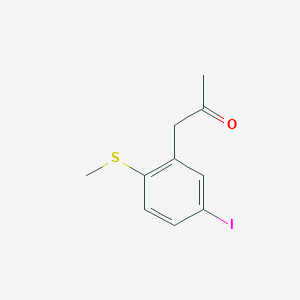
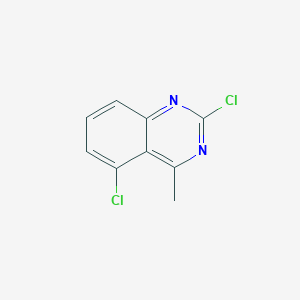

![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
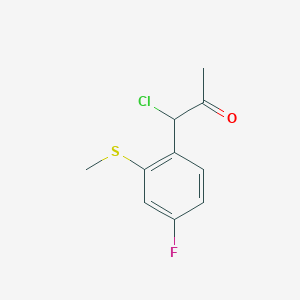
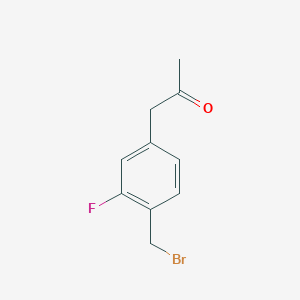


![(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)
